molecular formula C10H14BrNO2S B7896367 4-(3-Bromobenzenesulfonyl)butan-1-amine

4-(3-Bromobenzenesulfonyl)butan-1-amine

Cat. No.: B7896367
M. Wt: 292.19 g/mol
InChI Key: ZDAMPKQNZCKDIF-UHFFFAOYSA-N
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Description

4-(3-Bromobenzenesulfonyl)butan-1-amine is an organic compound with the molecular formula C10H14BrNO2S and a molecular weight of 292.19266 g/mol . This compound features a bromobenzenesulfonyl group attached to a butan-1-amine backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromobenzenesulfonyl)butan-1-amine typically involves the reaction of 3-bromobenzenesulfonyl chloride with butan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromobenzenesulfonyl)butan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions can yield azides or nitriles, while oxidation can produce imines, and reduction can yield secondary or tertiary amines.

Scientific Research Applications

4-(3-Bromobenzenesulfonyl)butan-1-amine is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical probes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromobenzenesulfonyl)butan-1-amine depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. The molecular targets and pathways involved are specific to the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorobenzenesulfonyl)butan-1-amine
  • 4-(3-Fluorobenzenesulfonyl)butan-1-amine
  • 4-(3-Iodobenzenesulfonyl)butan-1-amine

Uniqueness

4-(3-Bromobenzenesulfonyl)butan-1-amine is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogens might not favor. This makes it a valuable intermediate in organic synthesis, offering distinct reactivity compared to its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

4-(3-bromophenyl)sulfonylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c11-9-4-3-5-10(8-9)15(13,14)7-2-1-6-12/h3-5,8H,1-2,6-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAMPKQNZCKDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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